4-(3-Bromopropoxy)benzoyl chloride
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10BrClO2 |
|---|---|
Molecular Weight |
277.54 g/mol |
IUPAC Name |
4-(3-bromopropoxy)benzoyl chloride |
InChI |
InChI=1S/C10H10BrClO2/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5H,1,6-7H2 |
InChI Key |
SMXMSNDPWWXYCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)OCCCBr |
Origin of Product |
United States |
Synthetic Methodologies for 4 3 Bromopropoxy Benzoyl Chloride
Established Synthetic Pathways from Carboxylic Acid Precursors
The primary route to 4-(3-bromopropoxy)benzoyl chloride involves the synthesis of its corresponding carboxylic acid, 4-(3-bromopropoxy)benzoic acid. This precursor is prepared from methyl 4-hydroxybenzoate (B8730719) through a two-step sequence involving O-alkylation and ester hydrolysis. koreascience.kr
The initial stage of the synthesis focuses on modifying methyl 4-hydroxybenzoate to introduce the bromopropoxy side chain and then converting the ester group to a carboxylic acid.
The synthesis commences with the O-alkylation of the phenolic hydroxyl group of methyl 4-hydroxybenzoate. This reaction utilizes 1,3-dibromopropane (B121459) to introduce the three-carbon chain with a terminal bromine atom. koreascience.kr The reaction is typically performed in the presence of a weak base, such as potassium carbonate, which acts as a proton scavenger, facilitating the nucleophilic attack of the phenoxide ion on the alkyl halide. koreascience.kr Using an excess of 1,3-dibromopropane helps to minimize the formation of undesired diether byproducts. The reaction mixture is heated under reflux in a suitable solvent like acetone (B3395972) to achieve a good conversion rate. koreascience.kr One specific study reported a yield of 67% for this step after refluxing for 20 hours and subsequent purification by column chromatography. koreascience.kr
Table 1: Reaction Conditions for O-Alkylation of Methyl 4-Hydroxybenzoate
| Reactant | Reagent | Solvent | Conditions | Yield | Reference |
|---|
Following the successful alkylation, the resulting intermediate, methyl 4-(3-bromopropoxy)benzoate, undergoes saponification to yield the carboxylic acid. koreascience.kr This hydrolysis is achieved by treating the ester with a strong base, such as sodium hydroxide, in an aqueous solution. koreascience.kr The reaction is typically stirred at room temperature for several hours to ensure complete conversion. koreascience.kr Afterwards, the reaction mixture is washed with an organic solvent to remove any unreacted starting material. The aqueous layer is then acidified with a strong acid, like concentrated hydrochloric acid, to a pH of 1. This protonates the carboxylate salt, causing the desired 4-(3-bromopropoxy)benzoic acid to precipitate as a solid. koreascience.kr The product can then be collected by filtration and purified by recrystallization from a solvent like isopropanol, affording a high yield of 85% as a white solid. koreascience.kr
Table 2: Reaction Conditions for Hydrolysis of Methyl 4-(3-bromopropoxy)benzoate
| Reactant | Reagent | Solvent | Conditions | Yield | Reference |
|---|
The final step in the sequence is the conversion of the carboxylic acid functional group into a more reactive acyl chloride. This transformation is a crucial activation step for subsequent reactions, such as Friedel-Crafts acylations. koreascience.kr
The conversion of 4-(3-bromopropoxy)benzoic acid to its acyl chloride is most commonly accomplished using thionyl chloride (SOCl₂). koreascience.krcommonorganicchemistry.commasterorganicchemistry.com This reagent is highly effective for this purpose, as the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. masterorganicchemistry.comyoutube.com Often, a catalytic amount of N,N-dimethylformamide (DMF) is added to the reaction mixture. koreascience.krresearchgate.net
Table 3: Reaction Conditions for Acyl Chloride Formation
| Reactant | Reagent | Catalyst | Conditions | Purification | Reference |
|---|
Conversion of 4-(3-Bromopropoxy)benzoic Acid to Acyl Chloride
Exploration of Alternative Synthetic Routes for the Compound
A plausible alternative approach is the direct functionalization of an aromatic precursor that already contains the 3-bromopropoxy side chain. The Friedel-Crafts acylation is a classic and powerful method for forming aryl ketones through electrophilic aromatic substitution. savemyexams.comlibretexts.org In this context, one could envision a two-step route starting from 3-bromopropoxybenzene.
First, a Friedel-Crafts acylation of 3-bromopropoxybenzene would be performed. Due to the ortho-, para-directing nature of the alkoxy group, this reaction would likely yield a mixture of isomers, with the para-substituted product, 4-(3-bromopropoxy)acetophenone, being a major component. This ketone could then be oxidized to the corresponding carboxylic acid, 4-(3-bromopropoxy)benzoic acid, which can be converted to the target acyl chloride as in the conventional route. While this strategy involves a similar number of steps, it starts from a different commercially available material and offers an alternative pathway that may be advantageous depending on precursor costs and scalability.
Cascade or one-pot reactions, where multiple bond-forming events occur in a single reaction vessel, represent a significant improvement in synthetic efficiency by minimizing intermediate purification steps, reducing solvent waste, and saving time. elsevierpure.comrsc.org While a specific one-pot synthesis for this compound is not prominently documented, a hypothetical process can be designed based on established methodologies.
For example, a one-pot procedure could start with 4-hydroxybenzoic acid. The process would involve:
Initial O-alkylation: Reaction with 1,3-dibromopropane and a suitable base.
In-situ conversion to acyl chloride: After the alkylation is complete, a chlorinating agent could be added directly to the reaction mixture to convert the carboxylic acid functionality to the acyl chloride.
This approach would depend on the compatibility of the reagents and the stability of the intermediates under the reaction conditions. The development of such a process would align with the principles of green chemistry by improving atom and step economy. researchgate.net
Methodological Advancements in Acyl Chloride Synthesis Relevant to the Compound
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic chemistry, and significant research has been dedicated to improving this process.
The traditional use of stoichiometric chlorinating agents like thionyl chloride or oxalyl chloride can be effective but often requires harsh conditions and produces corrosive byproducts like HCl and SO₂. orgsyn.org Modern advancements focus on catalytic systems to improve efficiency and mildness.
Palladium complexes have been shown to catalyze the conversion of benzoyl chlorides with hexamethyldisilane (B74624) to form benzoyltrimethylsilanes, indicating the potential for transition-metal-catalyzed pathways in acyl chloride chemistry. acs.org Other catalytic approaches for related transformations include the use of peroxide catalysts or UV light for the chlorination of benzaldehydes to benzoyl chlorides, which could be a potential route if 4-(3-bromopropoxy)benzaldehyde (B106765) were used as a precursor. google.com Inverse phase transfer catalysis has also been studied for reactions involving benzoyl chloride, suggesting novel ways to manage reaction phases and improve product separation. researchgate.net
Table 2: Selected Catalytic Approaches in Acyl Chloride and Related Syntheses This table is interactive. Click on the headers to sort.
| Reaction Type | Catalyst System | Substrate Example | Product Example | Key Advantage | Reference |
|---|---|---|---|---|---|
| Silylation | Palladium Complexes | Benzoyl chlorides | Benzoyltrimethylsilanes | High efficiency | acs.org |
| Chlorination | Peroxide / UV Light | Benzaldehyde | Benzoyl chloride | High efficiency, trace impurities | google.com |
| Acylation | Nafion-functionalized SBA-15 | Anisole, Benzoyl chloride | 4-Methoxybenzophenone | Higher turnover than traditional solid acids | sioc-journal.cn |
| Two-phase reaction | Pyridine 1-oxide (IPTC) | Benzoyl chloride, Sodium dicarboxylate | Mixed anhydrides | Controlled two-phase reaction | researchgate.net |
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. ijsr.net In the context of this compound synthesis, several green improvements can be considered.
One approach is the use of safer chlorinating agents. Oxalyl chloride, for instance, is often preferred over thionyl chloride because its byproducts (CO and CO₂) are gaseous and easily removed, simplifying purification. orgsyn.org Another innovative method is the use of solid-supported reagents, such as silica-bound benzoyl chloride, which can act as a dehydrating agent in cyclization reactions and can be easily recovered and reused, minimizing waste. nih.gov
Solvent choice is another critical aspect of green chemistry. The development of protocols in bio-based solvents or even under solvent-free conditions for related reactions, such as the benzoylation of amines, demonstrates a move away from traditional, often toxic, organic solvents. guidechem.comscispace.com For the synthesis of precursors, protocols using environmentally benign bases like potassium carbonate in aqueous media or under solvent-free sonication have been explored for bromination reactions.
Chemical Reactivity and Transformative Chemistry of 4 3 Bromopropoxy Benzoyl Chloride
Reactivity at the Acyl Chloride Moiety
The acyl chloride group is a highly reactive functional group that readily participates in nucleophilic acyl substitution reactions. libretexts.orglibretexts.org This reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. libretexts.org
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a fundamental reaction class for acyl chlorides. libretexts.orgmasterorganicchemistry.com The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group to yield the substituted product. libretexts.orgmasterorganicchemistry.com
4-(3-Bromopropoxy)benzoyl chloride reacts with a diverse range of alcohols to form the corresponding esters. shout.education This esterification process is a classic example of nucleophilic acyl substitution where the alcohol acts as the nucleophile. libretexts.org The reaction typically proceeds readily, often at room temperature or with gentle heating. For instance, the reaction with methanol (B129727) yields methyl 4-(3-bromopropoxy)benzoate. The versatility of this reaction allows for the incorporation of the 4-(3-bromopropoxy)benzoyl moiety into complex molecules, as demonstrated by its reaction with functionalized alcohols like 2,3,4-tri-O-benzyl-α-D-methylglucoside. arkat-usa.org
Table 1: Examples of Esterification Reactions
| Alcohol Substrate | Product | Reference |
|---|---|---|
| Methanol | Methyl 4-(3-bromopropoxy)benzoate | |
| 2,3,4-tri-O-benzyl-α-D-methylglucoside | 2′,3′,4′-Tri-O-benzyl-6′-O-(4-(3-bromopropoxy)benzoyl)-α-D-methylglucoside | arkat-usa.org |
| 2-Propanol | Isopropyl benzoate | libretexts.org |
The reaction of this compound with primary and secondary amines provides a direct route to a wide array of amides. libretexts.org This aminolysis reaction is generally very efficient due to the high nucleophilicity of amines. libretexts.org For example, it reacts with diethylamine (B46881) to form N,N-diethyl-4-(3-bromopropoxy)benzamide. The reaction is not limited to simple amines; complex amine structures can also be acylated. For instance, its reaction with N-Boc-ethylenediamine yields the corresponding amide, demonstrating its utility in synthesizing more elaborate molecules. rsc.org
Table 2: Examples of Amide Synthesis
| Amine Scaffold | Product | Reference |
|---|---|---|
| Diethylamine | N,N-Diethyl-4-(3-bromopropoxy)benzamide | |
| N-Boc-ethylenediamine | 2-{4'''-[4''-(3'-Bromo-propoxy)-phenylazo]-benzoylamino}-ethyl-carbamic acid tert-butyl ester | rsc.org |
| 2-Bromopropylamine hydrobromide | 3-bromopropyl-4-hexadecylaminobenzamide | prepchem.com |
This compound can be converted to anhydrides and peroxides through nucleophilic acyl substitution. The reaction with a carboxylate salt, such as sodium 4-(3-bromopropoxy)benzoate, would yield the corresponding symmetric anhydride (B1165640), bis(4-(3-bromopropoxy)benzoic) anhydride. libretexts.org Mixed anhydrides can also be synthesized by reacting the acyl chloride with a different carboxylic acid. lscollege.ac.in
The formation of peroxides involves the reaction of the acyl chloride with a source of peroxide, such as hydrogen peroxide in the presence of a base, or with a metal peroxide like sodium peroxide. researchgate.netorgsyn.org This reaction leads to the formation of bis(4-(3-bromopropoxy)benzoyl) peroxide. The synthesis of benzoyl peroxide from benzoyl chloride, sodium hydroxide, and hydrogen peroxide is a well-established industrial process. researchgate.netgoogle.com
Electrophilic Aromatic Acylation
The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. wikipedia.orgvisualizeorgchem.com In this reaction, this compound acts as the electrophile. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄), which activates the acyl chloride by forming a highly electrophilic acylium ion. visualizeorgchem.comsigmaaldrich.com
This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of an aryl ketone. sigmaaldrich.com For example, the acylation of 5-chloro-2-(4-methoxyphenyl)benzofuran with this compound in the presence of stannic chloride yields 5-chloro-3-[4-(3-bromopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran. koreascience.krnih.gov This reaction highlights the ability to introduce the 4-(3-bromopropoxy)benzoyl group onto complex heterocyclic systems.
Table 3: Example of Friedel-Crafts Acylation
| Aromatic Compound | Catalyst | Product | Reference |
|---|---|---|---|
| 5-Chloro-2-(4-methoxyphenyl)benzofuran | SnCl₄ | 5-Chloro-3-[4-(3-bromopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran | koreascience.krnih.gov |
| Benzene (B151609) | AlCl₃ | (4-(3-Bromopropoxy)phenyl)(phenyl)methanone | wikipedia.orgvisualizeorgchem.com |
| 1-Bromo-3-phenylpropane | AlCl₃ | 4-(3-bromopropyl)benzoyl chloride |
Intramolecular Cyclization Reactions via Acylation
While intermolecular acylation is a primary reaction of the benzoyl chloride group, the presence of the 3-bromopropoxy chain does not typically facilitate intramolecular cyclization via acylation under standard conditions. Intramolecular Friedel-Crafts acylation, a common cyclization strategy, requires the acyl chloride to react with an activated aromatic ring within the same molecule. In the case of this compound itself, the phenyl ring is deactivated by the electron-withdrawing acyl chloride group, making a self-initiated intramolecular cyclization unfavorable.
However, this moiety is a critical precursor for substrates designed for intramolecular cyclization. For instance, if the terminal bromide is substituted by a phenol (B47542) to form a diaryl ether, a subsequent intramolecular Friedel-Crafts acylation can be initiated. This type of reaction, often catalyzed by a Lewis acid like aluminum chloride (AlCl₃), would lead to the formation of a six-membered heterocyclic ring system, specifically a chroman-4-one derivative. nih.gov Chromanones are significant scaffolds in medicinal chemistry, valued for their diverse biological activities. nih.gov The cyclization proceeds by the electrophilic attack of the acylium ion (formed from the benzoyl chloride and Lewis acid) onto the electron-rich phenolic ring.
Reactions with Carbon Nucleophiles and Organometallic Reagents
The electrophilic carbonyl carbon of the acyl chloride group readily reacts with various carbon-based nucleophiles, including organometallic reagents such as Grignard and Gilman (organocuprate) reagents. chemistrysteps.com The choice of organometallic reagent dictates the final product, offering a controlled method for carbon-carbon bond formation. chemistrysteps.com
Grignard Reagents: These highly reactive organomagnesium compounds (R-MgX) react with acyl chlorides to produce tertiary alcohols. libretexts.org The reaction proceeds through a two-step mechanism. The first equivalent of the Grignard reagent adds to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate quickly collapses, expelling the chloride leaving group to yield a ketone. Because ketones are also reactive towards Grignard reagents, a second equivalent of the nucleophile immediately adds to the newly formed ketone, resulting in a tertiary alcohol after aqueous workup. libretexts.orglibretexts.org Due to the high reactivity of Grignard reagents, the reaction cannot be stopped at the ketone stage. libretexts.org
Gilman Reagents (Organocuprates): In contrast, lithium dialkylcuprates (R₂CuLi), known as Gilman reagents, are softer, less reactive nucleophiles. chemistrysteps.com This reduced reactivity allows for the selective conversion of acyl chlorides to ketones. The organocuprate will add once to the acyl chloride, and the resulting intermediate is stable enough to prevent a second addition. The reaction stops at the ketone stage, making this a valuable method for synthesizing ketones from acyl chlorides without the over-addition seen with Grignard reagents. chemistrysteps.com
Table 1: Reaction of this compound with Organometallic Reagents
| Reagent Type | General Formula | Stoichiometry (equiv.) | Intermediate Product | Final Product |
|---|---|---|---|---|
| Grignard Reagent | R-MgX | >2 | Ketone | Tertiary Alcohol |
| Gilman Reagent | R₂CuLi | ~1 | N/A | Ketone |
Reactivity at the Alkyl Bromide Moiety
The 3-bromopropyl group provides a second site for chemical modification, primarily through nucleophilic substitution reactions at the carbon atom bonded to the bromine.
Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)
The alkyl halide in this compound is a primary bromide (1°). This structural feature strongly favors the SN2 (Substitution Nucleophilic Bimolecular) pathway. msu.edupdx.edu In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group (bromide), proceeding through a single, concerted transition state. pdx.edu This mechanism is favored for primary halides due to the low steric hindrance around the reaction center. msu.edupdx.edu
The SN1 (Substitution Nucleophilic Unimolecular) pathway, which involves the formation of a carbocation intermediate, is highly disfavored for primary halides due to the instability of the corresponding primary carbocation. pdx.edu Therefore, reactions at the alkyl bromide moiety of this compound proceed reliably via the SN2 mechanism.
Oxygen-based nucleophiles can displace the bromide to form ethers and esters, significantly diversifying the molecular structure.
Phenols and Alcohols: In the presence of a base (e.g., K₂CO₃, NaH), phenols and alcohols are deprotonated to form more potent nucleophiles (phenoxides and alkoxides). These nucleophiles readily react with the primary bromide via an SN2 mechanism (Williamson ether synthesis) to yield the corresponding aryl or alkyl ethers.
Carboxylates: Carboxylate salts (R-COO⁻), derived from carboxylic acids, are also effective nucleophiles that can react with the alkyl bromide to form esters.
Table 2: Reactions with Oxygen Nucleophiles
| Nucleophile | Reagent Example | Base | Product Type |
|---|---|---|---|
| Alcohol | Ethanol | NaH | Alkyl Ether |
| Phenol | Phenol | K₂CO₃ | Aryl Ether |
| Carboxylate | Sodium Acetate | N/A | Ester |
Reactions with Nitrogen Nucleophiles (e.g., Primary, Secondary, Tertiary Amines)
Nitrogen nucleophiles are widely used to introduce basic, amine-containing functional groups, which are common in pharmacologically active molecules.
Primary and Secondary Amines: These amines can directly displace the bromide to form secondary and tertiary amines, respectively. Typically, two equivalents of the amine are used: one acts as the nucleophile, and the second acts as a base to neutralize the HBr byproduct. Alternatively, an external, non-nucleophilic base (e.g., triethylamine, K₂CO₃) can be used.
Tertiary Amines: Tertiary amines react with the alkyl bromide to form quaternary ammonium (B1175870) salts through a process known as quaternization.
A documented example of this reactivity is the synthesis of a precursor for a β-amyloid aggregation inhibitor. researchgate.net In this synthesis, this compound is first used to acylate a benzofuran (B130515) derivative. In a subsequent step, the alkyl bromide moiety of the resulting ketone is treated with diethylamine (a secondary amine) to yield the corresponding tertiary amine. researchgate.net
Table 3: Reactions with Nitrogen Nucleophiles
| Nucleophile Type | Reagent Example | Product Type |
|---|---|---|
| Primary Amine | Propylamine | Secondary Amine |
| Secondary Amine | Diethylamine | Tertiary Amine |
| Tertiary Amine | Triethylamine | Quaternary Ammonium Salt |
Reactions with Sulfur Nucleophiles (e.g., Thiols, Thiolates)
Sulfur-based nucleophiles are generally more potent than their oxygen counterparts. libretexts.org
Thiols and Thiolates: Thiols (R-SH) are readily deprotonated by bases to form highly nucleophilic thiolate anions (R-S⁻). libretexts.org These thiolates efficiently displace the bromide in an SN2 reaction to form thioethers (sulfides). This reaction is typically fast and high-yielding due to the high nucleophilicity of sulfur. libretexts.org
Table 4: Reactions with Sulfur Nucleophiles
| Nucleophile | Reagent Example | Base | Product Type |
|---|---|---|---|
| Thiol | Ethanethiol | NaH, NaOH | Thioether |
| Thiolate | Sodium thiophenoxide | N/A | Thioether |
Elimination Reactions and Olefin Formation
The 3-bromopropoxy group attached to the benzoyl scaffold is susceptible to elimination reactions, primarily through the E2 (bimolecular elimination) mechanism, especially in the presence of a strong, sterically hindered base. masterorganicchemistry.comyoutube.com In such a reaction, the base abstracts a proton from the carbon adjacent to the oxygen atom (α-carbon), while concurrently, the bromide ion departs from the terminal carbon of the propyl chain.
This process would theoretically lead to the formation of 4-(allyloxy)benzoyl chloride. However, the presence of the highly electrophilic acyl chloride group complicates this transformation, as nucleophilic bases can preferentially attack the carbonyl carbon. For an elimination to be favored, non-nucleophilic bases such as potassium tert-butoxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) would be required.
Furthermore, intramolecular cyclization can be a competing reaction pathway. Under certain conditions, particularly with a weaker base or in a polar aprotic solvent that can stabilize the transition state, the oxygen atom of the phenoxy group could act as an intramolecular nucleophile, attacking the carbon bearing the bromine atom to form a six-membered cyclic ether, a chromane (B1220400) derivative. rsc.orgnih.gov The specific outcome—elimination versus substitution or cyclization—is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. masterorganicchemistry.commasterorganicchemistry.com
Radical Reactions and Their Synthetic Utility
The this compound molecule possesses two sites that can participate in radical reactions. The carbon-bromine bond is relatively weak and can undergo homolytic cleavage to generate a primary alkyl radical. This can be initiated by radical initiators like AIBN (azobisisobutyronitrile) or through photoredox catalysis. pearson.comchinesechemsoc.org Once formed, this 3-(4-(chlorocarbonyl)phenoxy)propyl radical could participate in various radical-mediated processes, such as addition to alkenes or alkynes, or trapping by radical scavengers.
The benzoyl chloride moiety can also be involved in radical reactions. Pulse radiolysis studies on benzoyl chloride have shown that it can accept an electron to form a transient radical anion. rsc.orgrsc.org This radical anion rapidly dissociates, cleaving the carbon-chlorine bond to release a chloride ion and generate a benzoyl radical. rsc.orgrsc.org This benzoyl radical is a key intermediate in many polymerization and acylation reactions. rsc.org For instance, the benzoyl radical can add to monomers like acrylates to initiate polymerization or react with oxygen to form benzoylperoxy radicals. rsc.org The dual potential for radical formation at both the alkyl bromide and acyl chloride sites opens up possibilities for complex, cascade-type reactions, although controlling the selectivity would be a significant synthetic challenge.
Orthogonal Reactivity and Selective Functionalization Strategies
The most significant synthetic utility of this compound stems from the differential reactivity of its two electrophilic centers. The acyl chloride is a "hard" electrophile, reacting readily with hard nucleophiles like amines and alcohols, while the alkyl bromide is a "softer" electrophile, typically reacting with softer nucleophiles or under conditions suitable for SN2 reactions or transition-metal catalysis. This difference allows for orthogonal synthesis, where one site can be modified while leaving the other intact for subsequent transformations. sathyabama.ac.in
Sequential Transformations Utilizing Both Reactive Centers
The distinct reactivity profiles of the acyl chloride and alkyl bromide moieties enable a stepwise or sequential functionalization of the molecule. This strategy is frequently employed to create bifunctional linkers or elaborate molecular scaffolds. A common and straightforward approach involves first reacting the more labile acyl chloride.
For instance, acylation of a primary or secondary amine with this compound proceeds rapidly, often at low temperatures, to form a stable amide bond. The alkyl bromide at the other end of the molecule remains untouched under these conditions. In a subsequent step, the bromide can be displaced by a variety of nucleophiles (e.g., azides, cyanides, thiolates) or be used in cross-coupling reactions.
A documented example of this sequential strategy is the synthesis of a β-amyloid aggregation inhibitor. researchgate.netkoreascience.krkoreascience.kr In this synthesis, 2-(4-methoxyphenyl)benzofuran (B3040352) was first acylated using this compound to form the corresponding ketone. researchgate.net The intermediate, which retains the bromo-functionalized chain, was then treated with diethylamine, which displaces the bromide to install the desired side chain, completing the synthesis of the target molecule. researchgate.net This two-step process perfectly illustrates the utility of the orthogonal reactivity inherent in the starting material.
Chemoselective Reactions and Protecting Group Strategies
Chemoselectivity is the cornerstone of utilizing molecules like this compound effectively. The high reactivity of the acyl chloride allows for its selective transformation in the presence of the less reactive alkyl bromide. researchgate.net For example, reaction with an alcohol under basic conditions will selectively form an ester, leaving the bromo group available for a later reaction.
Conversely, to react the alkyl bromide first, the acyl chloride must be protected. However, given the high reactivity of acyl chlorides, it is often more practical and efficient to introduce this functionality late in a synthetic sequence. A more common strategy is to start with a precursor molecule, such as 4-hydroxybenzoic acid. The hydroxyl group can be alkylated with 1,3-dibromopropane (B121459) to install the 3-bromopropoxy chain. The carboxylic acid can then be converted to the highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride just before it is needed. This avoids carrying the sensitive acyl chloride through multiple synthetic steps.
When both functionalities must be present, the choice of reagents and conditions is critical to ensure chemoselectivity. For example, reductive coupling reactions catalyzed by nickel can be chemoselective for C-Br bonds over other functionalities. nih.gov Similarly, certain hydride systems can be tuned to selectively reduce one functional group over another. rsc.org
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgwikipedia.orgwikipedia.org The structure of this compound offers potential handles for such reactions, but careful consideration of chemoselectivity is paramount.
Cross-Coupling Involving the Aryl Moiety (e.g., Suzuki, Stille, Negishi)
The prompt specifies cross-coupling involving the aryl moiety. In its current form, the aromatic ring of this compound lacks a typical leaving group (like a halide or triflate) necessary for standard cross-coupling reactions like Suzuki, Stille, or Negishi. Therefore, to engage the aryl moiety in such a reaction, one must consider a precursor such as 4-bromobenzoyl chloride. google.com
Studies on the Suzuki-Miyaura coupling of 4-bromobenzoyl chloride with various phenylboronic acids have demonstrated the feasibility of this transformation. mdpi.comresearchgate.net In these reactions, a palladium catalyst, such as Pd₂(dba)₃ or Pd(PPh₃)₄, is used in the presence of a base to couple the boronic acid to the aryl ring at the position of the bromine atom. mdpi.com A key challenge in these reactions is the competing reactivity of the acyl chloride, which can also undergo coupling or hydrolysis. mdpi.comresearchgate.net Research has shown that by carefully selecting the catalyst, base, and reaction conditions, it is possible to achieve selective coupling at the C-Br bond. mdpi.comresearchgate.netnih.gov For instance, using potassium carbonate as the base and Pd₂(dba)₃ as the catalyst in toluene, 4-bromobenzophenone (B181533) can be synthesized from 4-bromobenzoyl chloride and phenylboronic acid, demonstrating that the aryl bromide is more reactive than the acyl chloride under these specific Suzuki conditions. mdpi.com
The general reactivity trend for halides in palladium-catalyzed couplings is I > Br > Cl, and aryl halides are typically more reactive than primary alkyl halides. nih.gov Thus, if one were to synthesize a molecule containing both an aryl bromide and a 3-bromopropoxy chain, the Suzuki, Stille, or Negishi coupling would be expected to occur preferentially at the aryl C-Br bond. nih.govnih.govrsc.orgacs.orgharvard.edujk-sci.comresearchgate.net
Below is a table summarizing key aspects of these three major cross-coupling reactions relevant to aryl halides.
| Reaction | Organometallic Reagent | Catalyst System (Typical) | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura Coupling | Organoboron (e.g., boronic acids, boronic esters) | Pd(0) complex (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) + Base (e.g., K₂CO₃, Cs₂CO₃) | Boron reagents are generally low in toxicity, commercially available, and stable to air and moisture. mdpi.com | Requires a base which can be problematic for base-sensitive substrates. |
| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Pd(0) complex (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Organostannanes are stable to air and moisture and tolerate a wide range of functional groups. wikipedia.orgjk-sci.com | Tin reagents and byproducts are highly toxic, making purification difficult. wikipedia.orgharvard.edu |
| Negishi Coupling | Organozinc (e.g., R-ZnCl) | Pd(0) or Ni(0) complex (e.g., Pd(PPh₃)₄, Ni(acac)₂) | Organozinc reagents are highly reactive, allowing for coupling of less reactive halides. organic-chemistry.orgwikipedia.org | Organozinc reagents are sensitive to air and moisture and often prepared in situ. wikipedia.org |
Mechanistic Investigations of Chemical Transformations Involving 4 3 Bromopropoxy Benzoyl Chloride
Mechanistic Studies of Acylation Reactions
The benzoyl chloride moiety of the molecule is a classic acylating agent, most notably utilized in Friedel-Crafts acylation reactions. These reactions involve the introduction of the acyl group onto an aromatic ring. numberanalytics.comsigmaaldrich.com The general mechanism proceeds via electrophilic aromatic substitution and is critically dependent on the presence of a catalyst. iitk.ac.inbyjus.com
Kinetic Analysis and Rate-Determining Steps
The rate-determining step is generally the electrophilic attack of the aromatic ring on the activated acylium ion-Lewis acid complex. byjus.com This step involves the formation of a high-energy intermediate known as a sigma complex or arenium ion, which disrupts the aromaticity of the ring. numberanalytics.com The subsequent deprotonation to restore aromaticity is a rapid process.
Factors influencing the reaction rate include:
Nature of the Aromatic Substrate: Electron-donating groups on the aromatic ring accelerate the reaction by stabilizing the positive charge in the sigma complex. Conversely, electron-withdrawing groups deactivate the ring and slow the reaction.
Catalyst Concentration: The rate is dependent on the concentration of the Lewis acid catalyst, as it is required in stoichiometric amounts. wikipedia.org
Solvent: The choice of solvent can influence reaction rates by affecting the stability of the reactants and intermediates.
A study on the alcoholysis of various substituted benzoyl chlorides demonstrated that the reaction follows pseudo-first-order kinetics when the alcohol is in large excess. uni.edu This principle can be extended to Friedel-Crafts reactions where the aromatic substrate is used as the solvent.
Role of Catalysts and Additives in Reaction Pathways
Catalysts are essential for activating the acyl chloride. Strong Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are commonly used. iitk.ac.in The catalyst's primary role is to coordinate with the carbonyl oxygen or the chlorine atom of the acyl chloride. numberanalytics.comiitk.ac.in This coordination polarizes the carbon-chlorine bond, making the carbonyl carbon significantly more electrophilic and facilitating the formation of an acylium ion. sigmaaldrich.com
The mechanism of catalyst action is as follows:
Complex Formation: The Lewis acid (e.g., AlCl₃) reacts with the acyl chloride to form a highly reactive complex. byjus.com
Acylium Ion Generation: This complex can then dissociate to form a discrete acylium ion (RCO⁺) and the corresponding [AlCl₄]⁻ anion. sigmaaldrich.combyjus.com The formation of this electrophilic species is a crucial step in the reaction pathway.
Catalyst Regeneration: After the electrophilic attack and deprotonation of the aromatic ring, the catalyst is regenerated, although it typically remains complexed to the product ketone. byjus.comwikipedia.org This complexation necessitates the use of at least a stoichiometric amount of the catalyst. wikipedia.org
More recently, strong Brønsted acids like trifluoromethanesulfonic acid (CF₃SO₃H) have been shown to catalytically promote acylations, potentially via the formation of a mixed anhydride (B1165640) intermediate. uni-stuttgart.de Heterogeneous catalysts, such as HBEA zeolites, have also been employed, offering advantages in terms of catalyst recovery and product selectivity. These solid acid catalysts provide active sites for the reaction to occur, and their porous structure can influence which isomers are formed. nih.gov
Formation and Stability of Acylium Ions
The key electrophile in Friedel-Crafts acylation is the acylium ion (R-C≡O⁺). wikipedia.org It is generated by the interaction of the acyl chloride with a Lewis acid. sigmaaldrich.com The acylium ion derived from 4-(3-Bromopropoxy)benzoyl chloride would be [Br(CH₂)₃OC₆H₄CO]⁺.
Structurally, acylium ions are linear, with the positive charge distributed between the carbon and oxygen atoms. wikipedia.org They are significantly stabilized by resonance, where a lone pair of electrons from the oxygen atom forms a triple bond with the carbon. stackexchange.com This resonance contribution, which helps the carbon atom achieve a full octet, makes acylium ions more stable than most other carbocations and prevents the rearrangements that are often problematic in Friedel-Crafts alkylations. byjus.comstackexchange.com
The stability of the acylium ion is evidenced by its infrared stretching frequency (νCO), which is typically observed around 2200-2300 cm⁻¹, indicating a very strong carbon-oxygen triple bond. wikipedia.org While generally stable against rearrangement, the high electrophilicity of acylium ions means they can only be isolated with weakly coordinating anions. wikipedia.org
Elucidation of Nucleophilic Substitution Mechanisms at the Alkyl Bromide Center
The 3-bromopropoxy group on the molecule provides a site for nucleophilic substitution. The bromine atom is a good leaving group, and the primary carbon to which it is attached is susceptible to attack by nucleophiles. Such reactions typically proceed via either an Sₙ1 or Sₙ2 mechanism. chemistryguru.com.sgveerashaivacollege.org
Given that the bromine is attached to a primary carbon, the Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism is strongly favored. chemistryguru.com.sg This pathway involves a single, concerted step where the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). veerashaivacollege.org
Key features of the expected Sₙ2 mechanism for this compound are:
Kinetics: The reaction rate would be second-order, depending on the concentration of both the substrate and the attacking nucleophile (Rate = k[Substrate][Nucleophile]). chemistryguru.com.sg
Stereochemistry: If the carbon were chiral, this mechanism would result in an inversion of configuration.
Steric Hindrance: The primary nature of the carbon atom means there is minimal steric hindrance to the nucleophile's approach, facilitating the Sₙ2 pathway. chemistryguru.com.sg
An Sₙ1 mechanism, which involves the formation of a carbocation intermediate, is highly unlikely for this primary alkyl bromide due to the inherent instability of primary carbocations. chemistryguru.com.sg
Mechanistic Pathways of Metal-Catalyzed Coupling Reactions
The carbon-bromine bond in the 3-bromopropoxy group is a suitable handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or Kumada couplings. These reactions are fundamental in modern organic synthesis for forming carbon-carbon bonds. nih.govresearchgate.net The catalytic cycle for these processes generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net
Oxidative Addition and Reductive Elimination Steps
Oxidative Addition: This is typically the first and often rate-determining step in the catalytic cycle. nih.gov A low-valent transition metal complex, commonly Palladium(0) or Nickel(0), inserts itself into the carbon-bromine bond. nih.govorganic-chemistry.org This process oxidizes the metal (e.g., from Pd(0) to Pd(II)).
For this compound, the oxidative addition would occur at the C-Br bond: LₙM(0) + R-Br → LₙM(II)(R)(Br) (where M = Pd or Ni, L = ligand, and R = the rest of the molecule)
The mechanism of this step for alkyl halides can be complex, potentially proceeding through an Sₙ2-type pathway, or in some cases, via radical pathways involving single-electron transfer (SET), particularly with nickel catalysts. nih.govnih.govst-andrews.ac.uk Studies have shown that for primary alkyl bromides, an Sₙ2-type oxidative addition is a generally accepted mechanism. st-andrews.ac.uk
Reductive Elimination: This is the final step of the catalytic cycle, where the new carbon-carbon bond is formed, and the catalyst is regenerated in its low-valent state. After a transmetalation step (where an organometallic reagent transfers its organic group to the catalyst), the two organic fragments on the metal center couple and are expelled from the coordination sphere.
LₙM(II)(R)(R') → LₙM(0) + R-R'
This step is crucial for turning over the catalyst. A significant competing side reaction for alkyl substrates is β-hydride elimination, where a hydrogen atom from the carbon beta to the metal is eliminated, leading to an alkene byproduct. nih.govst-andrews.ac.uk The choice of ligands and reaction conditions is critical to favor reductive elimination over β-hydride elimination. st-andrews.ac.uk
Transmetalation Processes
Currently, there is a lack of specific studies in the accessible literature detailing the transmetalation processes directly involving this compound. Transmetalation is a critical step in many cross-coupling reactions, such as Suzuki or Stille couplings, where an organic group is transferred from one metal to another (e.g., from boron or tin to palladium). researchgate.netresearchgate.net
For this compound to participate in a typical cross-coupling reaction that involves transmetalation, it would generally first undergo oxidative addition at the carbon-chlorine bond of the acyl chloride. The subsequent transmetalation step would involve the transfer of an organic group from an organometallic reagent to the palladium center. While theoretically plausible, specific examples and mechanistic investigations of such a sequence with this particular substrate are not readily found.
Investigations into Tandem and Cascade Reaction Mechanisms
Investigations into tandem and cascade reactions—where multiple bond-forming events occur in a single synthetic operation without isolating intermediates—that feature this compound are not described in the available research literature.
Such reaction sequences often rely on a carefully designed substrate that can undergo a series of intramolecular reactions. The structure of this compound, with its reactive acyl chloride and alkyl bromide functionalities separated by a flexible linker, could theoretically be a candidate for certain types of cascade reactions. For example, an initial intermolecular reaction at the acyl chloride could be envisioned to trigger a subsequent intramolecular cyclization involving the bromopropoxy tail. However, documented examples and mechanistic explorations of such designed cascade processes for this compound are not available. Research has instead focused on its use in more conventional, stepwise syntheses. researchgate.netresearchgate.net
Applications in Complex Molecule Synthesis
Precursor in the Construction of Heterocyclic Compounds
This compound serves as a key starting material for creating complex heterocyclic systems, which are core scaffolds in many biologically active compounds.
A significant application of 4-(3-Bromopropoxy)benzoyl chloride is in the synthesis of substituted benzofuran (B130515) derivatives. Research has demonstrated its use in the Friedel-Crafts acylation of benzofuran intermediates. For instance, it has been used to acylate 5-chloro-2-(4-methoxyphenyl)benzofuran. This reaction yields a ketone intermediate, which is then further modified. chemspider.combldpharm.com Specifically, the bromo-substituent on the propoxy chain is subsequently displaced by a nucleophile, such as diethylamine (B46881), to introduce a new functional group. chemspider.combldpharm.com This multi-step process is a key part of the total synthesis of potent β-amyloid aggregation inhibitors, highlighting the compound's importance in creating molecules with therapeutic potential. chemspider.combldpharm.comrsc.org
The table below details a specific, documented reaction.
| Substrate | Reagent | Product | Key Application of Final Derivative |
| 5-Chloro-2-(4-methoxyphenyl)benzofuran | This compound | (5-Chloro-2-(4-methoxyphenyl)benzofuran-3-yl)(4-(3-bromopropoxy)phenyl)methanone | β-Amyloid Aggregation Inhibitor |
Table 1: Documented synthesis of a benzofuran derivative using this compound. chemspider.combldpharm.com
While benzoxazine (B1645224) scaffolds are crucial in medicinal chemistry and material science, the direct application of this compound in their formation is not extensively documented in the surveyed literature. rsc.orgmdpi.comnih.gov The synthesis of benzoxazines typically involves the condensation of a phenol (B47542), an amine, and formaldehyde, or the reaction of anthranilic acids with other acylating agents. rsc.orgmdpi.com However, the structural motifs of this compound suggest its potential utility in creating functionalized benzoxazine derivatives, where the bromopropoxy tail could be used to link the benzoxazine core to other molecules or surfaces.
Role in the Design and Synthesis of Functionalized Organic Molecules
The compound's dual reactivity makes it an ideal building block for creating molecules with tailored functions, from interacting with biological targets to forming advanced materials.
This compound is a crucial building block in the synthesis of molecules designed to interact with biological receptors. As mentioned, its role in the synthesis of a potent β-amyloid aggregation inhibitor is a prime example. chemspider.combldpharm.comrsc.org The final molecule, 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, derives its core structure from the acylation step involving this compound. chemspider.combldpharm.com This demonstrates how the compound serves as a scaffold to which other essential pharmacophoric features are attached, leading to the development of potential therapeutic agents.
The distinct functionalities of this compound make it a valuable precursor for creating advanced polymeric materials and agents for surface modification. The acyl chloride can react with hydroxyl or amine groups on a polymer backbone or a surface, covalently attaching the molecule. The terminal bromide on the propoxy chain then remains as a reactive site for further functionalization, a strategy known as post-polymerization modification or surface-initiated polymerization.
This approach allows for the creation of surfaces with specific chemical properties or the synthesis of complex polymer architectures like star-branched polymers. researchgate.net For example, analogous acid chlorides are used to functionalize dendrimers to create chemically sensitive interfaces. The bromopropyl group is also utilized in synthesizing end-functionalized polymers through reactions with living anionic polymers. acs.org This bifunctionality is essential for developing materials with tailored properties for applications ranging from drug delivery to specialized coatings.
Strategies for Medicinal Chemistry Intermediate Synthesis
In the field of medicinal chemistry, the efficient synthesis of complex molecules is paramount. This compound exemplifies a strategic bifunctional intermediate that facilitates convergent synthesis. A common strategy involves a two-stage reaction sequence:
Acylation: The benzoyl chloride group is used first in an acylation reaction, such as a Friedel-Crafts reaction with an electron-rich aromatic ring or acylation of an amine or alcohol. This step forms a stable amide or ester linkage and connects the core of the intermediate to a larger molecular scaffold.
Nucleophilic Substitution: The alkyl bromide at the end of the propoxy chain is then used as an electrophilic site for a subsequent nucleophilic substitution reaction. This allows for the introduction of a wide variety of functional groups, such as amines, azides, or thiols, late in the synthetic route. nih.govmdpi.com
This stepwise approach, demonstrated in the synthesis of the previously mentioned β-amyloid aggregation inhibitor, is highly valuable. chemspider.combldpharm.com It allows medicinal chemists to create a library of related compounds by starting with a common intermediate formed from this compound and then introducing diversity in the final step by using different nucleophiles. This modular approach is a cornerstone of modern drug discovery.
Application in the Synthesis of a β-Amyloid Aggregation Inhibitor
While extensive research on the application of this compound in the total synthesis of complex natural products is not widely documented in publicly available literature, its crucial role in the synthesis of a potent β-amyloid (Aβ) aggregation inhibitor has been well-established. nih.govkoreascience.krresearchgate.net This inhibitor, identified as 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, is a molecule of significant interest in the research of neurodegenerative diseases such as Alzheimer's disease. koreascience.krresearchgate.net
The synthesis of this inhibitor highlights the utility of this compound as a key acylating agent. nih.govkoreascience.kr The core of the synthetic strategy involves a Friedel-Crafts acylation reaction.
Detailed Research Findings:
The synthesis commences with the preparation of the benzofuran core, 5-chloro-2-(4-methoxyphenyl)benzofuran. nih.govkoreascience.kr In the pivotal step, this benzofuran derivative undergoes acylation with this compound. nih.govkoreascience.kr This reaction is typically catalyzed by a Lewis acid, such as stannic chloride, and proceeds to form the ketone intermediate, 5-chloro-3-[4-(3-bromopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran. koreascience.kr
The presence of the bromopropoxy group in this intermediate is strategic. It serves as a handle for the subsequent introduction of a diethylamino group. nih.govkoreascience.kr The final step of the synthesis involves the reaction of the bromo-intermediate with diethylamine, leading to the formation of the target β-amyloid aggregation inhibitor. nih.govkoreascience.kr
The following table details the key synthetic step involving this compound:
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |
| 5-chloro-2-(4-methoxyphenyl)benzofuran | This compound | Stannic chloride, Benzene (B151609) | 5-chloro-3-[4-(3-bromopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran | koreascience.kr |
This application underscores the importance of this compound in medicinal chemistry for the construction of complex molecules with potential therapeutic value. The dual functionality of the reagent allows for a convergent synthetic approach, efficiently assembling key structural motifs.
Advanced Analytical Methodologies for Characterization and Reaction Monitoring
Spectroscopic Techniques for Structural Elucidation of Reaction Products
Spectroscopic methods are indispensable for confirming the molecular structure of reactants, intermediates, and final products in syntheses involving 4-(3-Bromopropoxy)benzoyl chloride.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for providing detailed information about the atomic arrangement within a molecule. Both ¹H and ¹³C NMR are used to confirm the structure of this compound and its derivatives.
In a typical ¹H-NMR spectrum of this compound, distinct signals correspond to the different sets of protons in the molecule. koreascience.kr The aromatic protons on the benzoyl group typically appear as two doublets in the downfield region (around 6.9-8.1 ppm) due to the influence of the electron-withdrawing carbonyl group and the electron-donating alkoxy group. The methylene (B1212753) protons of the bromopropoxy chain present as triplets and a multiplet in the more upfield region. koreascience.kr For instance, the protons on the carbon adjacent to the ether oxygen (O-CH₂) are shifted downfield compared to those adjacent to the bromine atom (CH₂-Br).
¹³C-NMR spectroscopy complements proton NMR by mapping the carbon framework of the molecule. In the related compound, methyl 4-(3-bromopropoxy)benzoate, characteristic signals for the ester carbonyl carbon, aromatic carbons, and the aliphatic carbons of the bromopropoxy chain are observed. koreascience.kr The chemical shifts provide unambiguous evidence of the connectivity and chemical environment of each carbon atom.
Table 1: Representative ¹H-NMR Spectral Data for this compound koreascience.kr This table is interactive. Click on the headers to sort.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| 8.09 | d | 8.82 | 2H | Aromatic Protons (ortho to C=O) |
| 6.98 | d | 8.82 | 2H | Aromatic Protons (ortho to O-CH₂) |
| 4.22 | t | 5.88 | 2H | O-CH₂ -CH₂-CH₂-Br |
| 3.60 | t | 5.82 | 2H | O-CH₂-CH₂-CH₂ -Br |
| 2.15-2.56 | m | - | 2H | O-CH₂-CH₂ -CH₂-Br |
Spectrum recorded in CDCl₃ at 400 MHz.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. A very strong and sharp absorption band is observed in the region of 1735-1750 cm⁻¹, which is indicative of the C=O (carbonyl) stretch of the acyl chloride functional group. koreascience.kr The presence of the ether linkage is confirmed by a C-O stretching vibration, typically found in the 1200-1265 cm⁻¹ region. koreascience.krlibretexts.org Additionally, C-H stretching vibrations from the aromatic ring and the aliphatic chain appear just below and above 3000 cm⁻¹. koreascience.krlibretexts.org The C-Br stretching frequency is typically observed in the fingerprint region at lower wavenumbers (around 600-660 cm⁻¹).
Table 2: Key IR Absorption Bands for this compound koreascience.kr This table is interactive. Click on the headers to sort.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Type |
|---|---|---|---|
| 1740 | Strong, Sharp | Acyl Chloride (C=O) | Stretch |
| 1601 | Medium | Aromatic Ring (C=C) | Stretch |
| 1261 | Strong | Aryl-Alkyl Ether (C-O) | Asymmetric Stretch |
| 1166 | Strong | Aryl-Alkyl Ether (C-O) | Symmetric Stretch |
Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern under ionization. For this compound, the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of two isotopes for both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion region will exhibit a characteristic isotopic pattern.
Electron impact (EI) ionization typically induces predictable fragmentation. A common fragmentation pathway for benzoyl derivatives is the loss of the chlorine radical to form the stable 4-(3-bromopropoxy)benzoyl cation. nih.gov Another significant fragmentation involves the cleavage of the benzoyl group, leading to a [M-C₇H₄OCl]⁺ fragment. Further fragmentation of the bromopropoxy chain can also occur. Analysis of these fragments allows for the comprehensive verification of the molecular structure. In the analysis of the precursor, methyl 4-(3-bromopropoxy)benzoate, the mass spectrum shows the molecular ion peaks at m/z 272 (M⁺) and 274 (M+2), along with a base peak at m/z 121, corresponding to the 4-hydroxybenzoyl cation, indicating fragmentation of the propoxy chain. koreascience.kr
Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring
Chromatographic techniques are fundamental for separating components of a mixture, making them essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of non-volatile compounds like this compound and for tracking reaction conversion. mdpi.comwisdomlib.org Because of the reactive nature of the acyl chloride, it is often derivatized before analysis or analyzed rapidly under anhydrous conditions. google.com
A typical setup involves reversed-phase chromatography, where a nonpolar stationary phase (e.g., C18 silica) is used with a polar mobile phase. nih.gov A gradient elution, commonly using a mixture of acetonitrile (B52724) and water, allows for the efficient separation of the starting material from its products and impurities. nih.govnih.gov Detection is usually performed with a UV-Vis detector, set to a wavelength where the benzoyl chromophore exhibits strong absorbance. By injecting aliquots of a reaction mixture over time, the disappearance of the reactant peak and the appearance of product peaks can be quantified to determine reaction kinetics and endpoint. nih.gov
Table 3: Typical HPLC Method Parameters for Analysis of Benzoyl Chloride Derivatives nih.govnih.gov This table is interactive. Click on the headers to sort.
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Programmed elution from low to high %B |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) |
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing volatile compounds. While this compound itself has a relatively high boiling point, GC can be used to monitor for the presence of more volatile starting materials or byproducts in a reaction mixture. In many cases, derivatization is necessary to increase the volatility and thermal stability of analytes. For example, amines can be derivatized with benzoyl chloride to form stable amides that are amenable to GC analysis. nih.gov This approach can be used to quantify the consumption of a nucleophilic reagent reacting with this compound. The method involves separating compounds in a capillary column (e.g., Rtx-5) and detecting them with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. nih.gov
X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives
The precise knowledge of the molecular geometry, including bond lengths, bond angles, and torsion angles, is fundamental to correlating the structure of a compound with its physical and chemical properties. For crystalline derivatives synthesized from this compound, single-crystal X-ray diffraction is the gold standard for obtaining this information. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density distribution within the crystal, from which the atomic positions can be determined with high precision.
The data obtained from X-ray crystallographic studies are critical for:
Confirming Connectivity: Unambiguously verifying the covalent framework of the synthesized derivative, ensuring that the desired chemical transformation has occurred.
Determining Stereochemistry: Establishing the relative and absolute configuration of chiral centers within the molecule.
Analyzing Conformation: Revealing the preferred spatial arrangement of atoms and functional groups in the solid state.
Investigating Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the crystal packing and can influence the material's bulk properties.
While the direct crystallographic analysis of this compound itself is challenging due to its reactive nature, its crystalline derivatives provide stable platforms for structural investigation. The insights gained from the crystal structures of these derivatives are invaluable for rational drug design, materials science, and understanding reaction mechanisms.
Computational Chemistry and Theoretical Studies on 4 3 Bromopropoxy Benzoyl Chloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation for a given molecular system, we can obtain valuable information about its electronic structure, which in turn governs its reactivity. For 4-(3-bromopropoxy)benzoyl chloride, methods like Density Functional Theory (DFT) are employed to model its behavior. nih.govwikipedia.org
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comfiveable.mewikipedia.org The energy and spatial distribution of these orbitals provide critical insights into the molecule's nucleophilic and electrophilic nature. libretexts.org
For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atom of the propoxy chain, which are the most electron-rich parts of the molecule. The LUMO, conversely, is anticipated to be centered on the highly electrophilic carbonyl carbon of the benzoyl chloride moiety. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
Hypothetical FMO Analysis Data for this compound:
| Orbital | Energy (eV) | Primary Atomic Contributions | Implied Reactivity |
|---|---|---|---|
| LUMO | -1.85 | Carbonyl Carbon, Chlorine | Electrophilic attack at the carbonyl carbon |
| HOMO | -8.72 | Benzene Ring, Propoxy Oxygen | Nucleophilic character, site of electrophilic aromatic substitution |
| HOMO-1 | -9.54 | Benzene Ring, Bromine | --- |
| HOMO-LUMO Gap | 6.87 | | Indicates moderate kinetic stability |
Electrostatic Potential Mapping
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. libretexts.orgnumberanalytics.com This is achieved by mapping the electrostatic potential onto the molecule's electron density surface. ucsb.edu Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. wuxiapptec.com
In this compound, the ESP map would be expected to show a significant region of positive potential around the carbonyl carbon of the acyl chloride, confirming its high electrophilicity. The oxygen atom of the carbonyl group and the chlorine atom would exhibit negative potential due to their high electronegativity. The benzene ring would display a moderately negative potential, while the hydrogen atoms would be associated with regions of slight positive potential.
Conformational Analysis and Molecular Dynamics Simulations
The presence of the flexible 3-bromopropoxy chain in this compound introduces conformational complexity. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in a molecule. scribd.com Molecular dynamics (MD) simulations can provide a more dynamic picture by simulating the movement of atoms and molecules over time, allowing for the exploration of the conformational landscape and the identification of the most populated conformers. rsc.orgdiva-portal.org
For this compound, the key degrees of freedom are the dihedral angles along the propoxy chain. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be constructed. MD simulations would reveal the time-averaged distribution of these conformers in a given environment.
Hypothetical Conformational Analysis Data for the Propoxy Chain:
| Dihedral Angle | Definition | Energy Minimum (°) | Barrier to Rotation (kcal/mol) |
|---|---|---|---|
| τ1 | C(ar)-O-C-C | ~180 (anti) | ~2.5 |
| τ2 | O-C-C-C | ~180 (anti) | ~3.0 |
Reaction Pathway Modeling and Transition State Characterization
Reaction pathway modeling is a powerful computational tool used to elucidate the mechanism of a chemical reaction. solubilityofthings.com It involves identifying the lowest energy path that connects reactants to products, which proceeds through a high-energy transition state. fiveable.mepressbooks.pubwikipedia.org The energy of this transition state determines the activation energy of the reaction and, consequently, the reaction rate.
A key reaction of this compound is its reaction with a nucleophile at the acyl chloride functional group. libretexts.orglibretexts.orgkhanacademy.org Computational modeling of, for example, its hydrolysis would involve mapping the potential energy surface as a water molecule approaches the carbonyl carbon. The calculations would identify the structure of the tetrahedral intermediate and the subsequent transition state for the elimination of the chloride ion.
Prediction of Spectroscopic Parameters to Aid Experimental Elucidation
Computational chemistry can predict various spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. schrodinger.comchemrxiv.orgacs.orgnih.govrsc.org These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
By calculating the magnetic shielding of each nucleus, a theoretical NMR spectrum can be generated. Similarly, by calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be produced. Comparing these predicted spectra with experimental data can provide a high degree of confidence in the structural assignment of this compound.
Hypothetical Comparison of Predicted and Experimental Spectroscopic Data:
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| ¹H NMR (ppm) | ||
| Aromatic Protons | 7.2-8.1 | 7.1-8.0 |
| -OCH₂- | 4.2 | 4.1 |
| -CH₂- | 2.3 | 2.2 |
| -CH₂Br | 3.6 | 3.5 |
| IR (cm⁻¹) | ||
| C=O Stretch | 1785 | 1790 |
| C-O-C Stretch | 1250 | 1255 |
In Silico Screening for Novel Reactivity Modes
In silico screening involves the use of computational methods to rapidly evaluate a large number of potential reactants or reaction conditions to discover new chemical transformations. drugtargetreview.comnih.govschrodinger.combohrium.com This approach can accelerate the discovery of novel reactions and catalysts by prioritizing promising candidates for experimental investigation.
For this compound, in silico screening could be employed to explore its reactivity with a virtual library of diverse nucleophiles. This could lead to the discovery of new, selective reactions at either the acyl chloride or the bromoalkyl moiety. Furthermore, by computationally screening different catalysts, conditions for novel intramolecular cyclization reactions could be identified, potentially leading to the synthesis of new heterocyclic compounds.
Q & A
Q. What are the critical safety protocols for handling 4-(3-Bromopropoxy)benzoyl chloride in laboratory settings?
- Methodological Answer : Strict adherence to OSHA HazCom 2012 guidelines is essential. Use impervious gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact. Conduct work in a fume hood with respiratory protection (e.g., NIOSH-approved mask) if aerosolization occurs. Immediately rinse contaminated skin with water for ≥15 minutes and remove affected clothing. Store in corrosive-resistant containers under inert conditions, segregated from incompatible substances like bases .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Employ a multi-technique approach:
- 1H/13C NMR : Confirm substitution patterns (e.g., bromopropoxy group integration at δ ~4.3 ppm for -O-CH₂).
- FT-IR : Validate acyl chloride C=O stretch at ~1770 cm⁻¹ and absence of benzoic acid O-H (~3000 cm⁻¹).
- Mass Spectrometry (EI-MS) : Compare molecular ion ([M]⁺) with theoretical m/z and fragment patterns (e.g., loss of Br or COCl groups) .
Q. What solvent systems are compatible with this compound for reaction optimization?
- Methodological Answer : Use anhydrous, aprotic solvents (e.g., dichloromethane, THF) to prevent hydrolysis. Polar solvents like DMF/DMSO are suitable for nucleophilic substitutions but require strict moisture control. Pre-dry solvents over molecular sieves and monitor reactivity via TLC (hexane:ethyl acetate, 4:1) to track acyl chloride stability .
Q. How should researchers mitigate hydrolysis of this compound during storage?
Q. What are the recommended disposal protocols for waste containing this compound?
- Methodological Answer : Neutralize small quantities with cold sodium bicarbonate (1:10 v/v) under stirring, followed by filtration. For bulk waste, consult local regulations (e.g., EPA guidelines) for corrosive organic halides. Document disposal in compliance with REACH and TSCA frameworks .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?
- Methodological Answer : Implement a 2³ factorial design to evaluate variables:
- Factors : Temperature (40–80°C), catalyst loading (0.5–2 mol%), solvent polarity (DCM vs. THF).
- Responses : Yield (HPLC), purity (NMR), byproduct formation (GC-MS).
Analyze interactions using ANOVA and surface-response models to identify optimal conditions. For example, higher temperatures may accelerate acylation but increase hydrolysis risk .
Q. What mechanistic insights can explain contradictory reactivity data in nucleophilic substitutions involving this compound?
- Methodological Answer : Use kinetic isotope effects (KIE) and DFT calculations to differentiate between SN2 (backside attack) and SN1 (carbocation) pathways. For instance, a primary KIE (k_H/k_D > 1) supports SN2. Cross-validate with Hammett plots using substituted benzoyl chlorides to assess electronic effects on the reaction center .
Q. How do competing side reactions (e.g., elimination vs. substitution) impact the synthesis of this compound analogs?
- Methodological Answer : Monitor byproducts via LC-MS/MS and isolate intermediates (e.g., allyl ethers from elimination). Adjust base strength (e.g., K₂CO₃ vs. DBU) to favor substitution: weaker bases reduce β-hydride elimination. Use low-polarity solvents (e.g., toluene) to disfavor ionic pathways .
Q. What computational tools can predict the biological activity of this compound-derived compounds?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., PRMT6) using crystal structures from the PDB. Validate with MD simulations (GROMACS) to assess binding stability. Compare ADMET profiles (SwissADME) to prioritize analogs with optimal bioavailability and low toxicity .
Q. How can researchers resolve discrepancies between spectroscopic data and expected structures of this compound intermediates?
- Methodological Answer :
Cross-reference NMR/IR with synthetic controls (e.g., independently synthesized standards). Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks. For mass spectrometry conflicts, employ high-resolution MS (HRMS) to distinguish isobaric species (e.g., Cl vs. Br isotopic patterns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
